2-Pyridyl 2,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridyl 2,4-dimethylbenzenesulfonate is an organic compound that features a pyridine ring substituted with a 2,4-dimethylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 2-pyridyl sulfonyl chloride with 2,4-dimethylphenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Pyridyl 2,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridyl and aryl groups linked together .
Scientific Research Applications
2-Pyridyl 2,4-dimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Pyridyl 2,4-dimethylbenzenesulfonate depends on its specific application. In cross-coupling reactions, for example, the compound acts as a nucleophile, participating in the formation of new carbon-carbon bonds through a palladium-catalyzed process. The pyridyl group coordinates to the palladium catalyst, facilitating the transmetalation step and subsequent reductive elimination .
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl 2,4-dimethylbenzenesulfonate: Similar compounds include other pyridyl sulfonates and pyridyl esters.
2-Pyridyl Boronic Acid: This compound is also used in cross-coupling reactions but is known for its instability and poor reactivity compared to this compound.
Uniqueness
This compound is unique due to its stability and reactivity in various chemical reactions. Its ability to participate in cross-coupling reactions with high efficiency makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
pyridin-2-yl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-10-6-7-12(11(2)9-10)18(15,16)17-13-5-3-4-8-14-13/h3-9H,1-2H3 |
InChI Key |
NGVSTOGCQIASAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.